![molecular formula C15H18N4O2 B2926988 N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034484-76-7](/img/structure/B2926988.png)
N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is not explicitly mentioned in the resources I have .Chemical Reactions Analysis
The specific chemical reactions involving “N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” are not available in the resources I have .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” are not explicitly mentioned in the resources I have .Applications De Recherche Scientifique
Structural Analysis and Synthesis
The structural and molecular configurations of similar compounds have been extensively studied to understand their chemical properties and potential applications. For instance, the crystal and molecular structures of a closely related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were investigated to gather insights into its antitubercular properties (Richter et al., 2023).
Pharmacokinetics and Tissue Distribution
Research has also delved into the pharmacokinetics and tissue distribution of structurally related compounds. For example, the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which shows potential as an anti-fibrotic drug, were thoroughly examined, highlighting its bioavailability and distribution across various tissues (Kim et al., 2008).
Antitumor and Anti-Inflammatory Applications
The pursuit of novel antitumor and anti-inflammatory agents has led to the synthesis and evaluation of compounds bearing the benzimidazole motif. These efforts aim to identify new therapeutic candidates with improved efficacy and specificity. For instance, the synthesis and biological activity assessment of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents indicate the potential of benzimidazole derivatives in therapeutic applications (Starrett et al., 1989).
Mode of Action Investigations
Further research efforts have been dedicated to understanding the mode of action of imidazotetrazinones, including temozolomide, a well-known antitumor drug. These studies aim to elucidate the underlying mechanisms that confer the therapeutic effects of such compounds (Clark et al., 1995).
Antimycobacterial Properties
The antimycobacterial properties of benzimidazole analogues, particularly in relation to tuberculosis drug candidates like TBA-7371, have been explored. The structural characterization and evaluation of these compounds against mycobacterial species underscore the potential of benzimidazole derivatives in combating tuberculosis (Richter et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-6-10(4-5-16-14)8-17-15(20)11-2-3-12-13(7-11)19-9-18-12/h4-6,9,11H,2-3,7-8H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPJIBNVRKENDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.